Cas no 533878-84-1 (7-chloro-4-(2-iodobenzoyl)-5-phenyl-2,3,4,5-tetrahydro-1H-1,4-benzodiazepin-2-one)

7-Chloro-4-(2-iodobenzoyl)-5-phenyl-2,3,4,5-tetrahydro-1H-1,4-benzodiazepin-2-one is a structurally complex benzodiazepine derivative with potential applications in medicinal chemistry and pharmacological research. Its unique substitution pattern, featuring chloro and iodo functional groups, enhances its reactivity and utility as an intermediate in synthetic pathways. The presence of a 2-iodobenzoyl moiety offers opportunities for further functionalization via cross-coupling reactions, while the benzodiazepine core provides a scaffold of interest in CNS-targeted drug development. This compound’s well-defined stereochemistry and high purity make it suitable for mechanistic studies and structure-activity relationship investigations. Its stability under standard laboratory conditions ensures reliable handling in research settings.
7-chloro-4-(2-iodobenzoyl)-5-phenyl-2,3,4,5-tetrahydro-1H-1,4-benzodiazepin-2-one structure
533878-84-1 structure
商品名:7-chloro-4-(2-iodobenzoyl)-5-phenyl-2,3,4,5-tetrahydro-1H-1,4-benzodiazepin-2-one
CAS番号:533878-84-1
MF:C22H16ClIN2O2
メガワット:502.732116699219
CID:6220100
PubChem ID:3320433

7-chloro-4-(2-iodobenzoyl)-5-phenyl-2,3,4,5-tetrahydro-1H-1,4-benzodiazepin-2-one 化学的及び物理的性質

名前と識別子

    • 7-chloro-4-(2-iodobenzoyl)-5-phenyl-2,3,4,5-tetrahydro-1H-1,4-benzodiazepin-2-one
    • F1596-0745
    • 533878-84-1
    • 7-chloro-4-(2-iodobenzoyl)-5-phenyl-3,5-dihydro-1H-1,4-benzodiazepin-2-one
    • AB00674707-01
    • AKOS024608872
    • 7-chloro-4-(2-iodobenzoyl)-5-phenyl-4,5-dihydro-1H-benzo[e][1,4]diazepin-2(3H)-one
    • Oprea1_146353
    • インチ: 1S/C22H16ClIN2O2/c23-15-10-11-19-17(12-15)21(14-6-2-1-3-7-14)26(13-20(27)25-19)22(28)16-8-4-5-9-18(16)24/h1-12,21H,13H2,(H,25,27)
    • InChIKey: LWMMGBITWNLKBL-UHFFFAOYSA-N
    • ほほえんだ: IC1C=CC=CC=1C(N1CC(NC2C=CC(=CC=2C1C1C=CC=CC=1)Cl)=O)=O

計算された属性

  • せいみつぶんしりょう: 501.99450g/mol
  • どういたいしつりょう: 501.99450g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 水素結合受容体数: 2
  • 重原子数: 28
  • 回転可能化学結合数: 2
  • 複雑さ: 583
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 1
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • 疎水性パラメータ計算基準値(XlogP): 4.8
  • トポロジー分子極性表面積: 49.4Ų

7-chloro-4-(2-iodobenzoyl)-5-phenyl-2,3,4,5-tetrahydro-1H-1,4-benzodiazepin-2-one 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Life Chemicals
F1596-0745-20μmol
7-chloro-4-(2-iodobenzoyl)-5-phenyl-2,3,4,5-tetrahydro-1H-1,4-benzodiazepin-2-one
533878-84-1 90%+
20μl
$79.0 2023-05-17
Life Chemicals
F1596-0745-10mg
7-chloro-4-(2-iodobenzoyl)-5-phenyl-2,3,4,5-tetrahydro-1H-1,4-benzodiazepin-2-one
533878-84-1 90%+
10mg
$79.0 2023-05-17
Life Chemicals
F1596-0745-100mg
7-chloro-4-(2-iodobenzoyl)-5-phenyl-2,3,4,5-tetrahydro-1H-1,4-benzodiazepin-2-one
533878-84-1 90%+
100mg
$248.0 2023-05-17
Life Chemicals
F1596-0745-15mg
7-chloro-4-(2-iodobenzoyl)-5-phenyl-2,3,4,5-tetrahydro-1H-1,4-benzodiazepin-2-one
533878-84-1 90%+
15mg
$89.0 2023-05-17
Life Chemicals
F1596-0745-20mg
7-chloro-4-(2-iodobenzoyl)-5-phenyl-2,3,4,5-tetrahydro-1H-1,4-benzodiazepin-2-one
533878-84-1 90%+
20mg
$99.0 2023-05-17
Life Chemicals
F1596-0745-5μmol
7-chloro-4-(2-iodobenzoyl)-5-phenyl-2,3,4,5-tetrahydro-1H-1,4-benzodiazepin-2-one
533878-84-1 90%+
5μl
$63.0 2023-05-17
Life Chemicals
F1596-0745-4mg
7-chloro-4-(2-iodobenzoyl)-5-phenyl-2,3,4,5-tetrahydro-1H-1,4-benzodiazepin-2-one
533878-84-1 90%+
4mg
$66.0 2023-05-17
Life Chemicals
F1596-0745-75mg
7-chloro-4-(2-iodobenzoyl)-5-phenyl-2,3,4,5-tetrahydro-1H-1,4-benzodiazepin-2-one
533878-84-1 90%+
75mg
$208.0 2023-05-17
Life Chemicals
F1596-0745-1mg
7-chloro-4-(2-iodobenzoyl)-5-phenyl-2,3,4,5-tetrahydro-1H-1,4-benzodiazepin-2-one
533878-84-1 90%+
1mg
$54.0 2023-05-17
Life Chemicals
F1596-0745-40mg
7-chloro-4-(2-iodobenzoyl)-5-phenyl-2,3,4,5-tetrahydro-1H-1,4-benzodiazepin-2-one
533878-84-1 90%+
40mg
$140.0 2023-05-17

7-chloro-4-(2-iodobenzoyl)-5-phenyl-2,3,4,5-tetrahydro-1H-1,4-benzodiazepin-2-one 関連文献

7-chloro-4-(2-iodobenzoyl)-5-phenyl-2,3,4,5-tetrahydro-1H-1,4-benzodiazepin-2-oneに関する追加情報

Introduction to 7-chloro-4-(2-iodobenzoyl)-5-phenyl-2,3,4,5-tetrahydro-1H-1,4-benzodiazepin-2-one (CAS No. 533878-84-1)

The compound 7-chloro-4-(2-iodobenzoyl)-5-phenyl-2,3,4,5-tetrahydro-1H-1,4-benzodiazepin-2-one, identified by its CAS number 533878-84-1, represents a significant advancement in the field of medicinal chemistry. This heterocyclic molecule belongs to the benzodiazepine class, a well-documented category of psychoactive drugs known for their anxiolytic, sedative, and muscle relaxant properties. The structural framework of this compound incorporates several key functional groups that contribute to its unique pharmacological profile and potential therapeutic applications.

At the core of its molecular structure lies a tetrahydro-1H-1,4-benzodiazepin-2-one scaffold, which is a derivative of benzodiazepine. This core is characterized by a seven-membered aromatic ring fused with a five-membered nitrogen-containing heterocycle. The presence of a chloro substituent at the 7-position and a phenyl group at the 5-position further modulates the compound's electronic and steric properties. These modifications are critical in influencing the compound's binding affinity to target receptors and its overall pharmacological activity.

The 4-(2-iodobenzoyl) moiety represents another pivotal feature of this compound. The iodobenzoyl group introduces a bulky aromatic ring with strong electron-withdrawing effects through the iodine atom and the carbonyl group. This structural element is particularly noteworthy because it can enhance interactions with biological targets by increasing the compound's lipophilicity and improving its binding stability. Such modifications are often employed in drug design to optimize receptor occupancy and prolong therapeutic effects.

Recent advancements in computational chemistry and structure-based drug design have highlighted the importance of precise molecular architecture in achieving high efficacy and selectivity. The 7-chloro-4-(2-iodobenzoyl)-5-phenyl-tetrahydro-1H-1,4-benzodiazepin-2-one structure exemplifies how strategic placement of substituents can fine-tune pharmacokinetic and pharmacodynamic properties. For instance, the chloro group at position 7 can enhance metabolic stability while minimizing off-target effects, whereas the iodobenzoyl moiety can improve receptor binding affinity.

In the realm of medicinal chemistry, this compound has garnered attention for its potential as an intermediate in synthesizing novel therapeutic agents. The benzodiazepine scaffold is widely recognized for its versatility in modulating central nervous system (CNS) activity. By incorporating halogenated aromatic groups like chloro and iodobenzyl, chemists can explore new chemical space that may yield compounds with improved pharmacological profiles. Such structural diversification is essential for overcoming resistance mechanisms and expanding therapeutic options.

Current research in CNS disorders has emphasized the need for compounds that exhibit high selectivity for specific neurotransmitter receptors while minimizing side effects associated with traditional benzodiazepines. The 7-chloro-4-(2-iodobenzoyl)-5-phenyl-tetrahydro-1H-1,4-benzodiazepin-2-one (CAS No. 533878-84-1) has been investigated for its potential role in developing next-generation anxiolytics that retain efficacy but reduce risks such as dependence and cognitive impairment. Preclinical studies suggest that this compound may interact with benzodiazepine receptors (GABA-A) in a manner that could offer therapeutic benefits without compromising safety.

The synthesis of this compound involves multi-step organic reactions that require careful optimization to ensure high yield and purity. Key synthetic pathways include condensation reactions to form the benzodiazepine core, followed by functional group transformations such as halogenation and coupling reactions to introduce the chloro and iodobenzoyl substituents. Advances in synthetic methodologies have enabled more efficient production processes, making it feasible to explore derivatives of this compound for various pharmacological applications.

From a biochemical perspective, the interaction between this molecule and its target proteins is governed by principles of molecular recognition. The electronic distribution across the aromatic rings and nitrogen-containing heterocycle plays a crucial role in determining binding affinity and specificity. High-resolution crystal structures of protein-ligand complexes have provided valuable insights into how these interactions occur at an atomic level. Such structural data are indispensable for rational drug design aimed at enhancing therapeutic efficacy.

The pharmaceutical industry continues to invest heavily in research aimed at discovering novel psychoactive compounds with improved safety profiles. The 7-chloro-4-(2-iodobenzoyl)-5-phenyl-tetrahydro-1H-1,4-benzodiazepin-2-one (CAS No. 53387884) stands out as a promising candidate due to its well-designed molecular architecture and preclinical evidence supporting its potential therapeutic utility. As computational tools become more sophisticated, virtual screening approaches are increasingly used to identify promising scaffolds like this one for further development.

In conclusion,7-chloro 4(2 iodobenzoyl) 5 phenyl 23 tetrahydro 14 benzodiazepin 21 one represents an innovative entry into the benzodiazepine family of compounds with significant implications for treating CNS disorders. Its unique structural features—such as the chloro substituent at position 7 andthe iodobenzoyl moiety—make it an attractive candidate for further exploration as either a lead compound or an intermediate in drug development programs aimed at addressing unmet medical needs while maintaining high standards of safetyand efficacy.

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